molecular formula C3H6F3O3SSi B14364324 (Trifluoromethanesulfonyloxy)dimethylsilane

(Trifluoromethanesulfonyloxy)dimethylsilane

Cat. No.: B14364324
M. Wt: 207.23 g/mol
InChI Key: RLAKYNQQMKIBTK-UHFFFAOYSA-N
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Description

(Trifluoromethanesulfonyloxy)dimethylsilane is an organosilicon compound with the molecular formula C3H9F3O3SSi. It is a versatile reagent in organic synthesis, particularly known for its role in introducing trifluoromethanesulfonyl groups into various substrates. This compound is characterized by its high reactivity and ability to act as a triflylating agent, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trifluoromethanesulfonyloxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(CH3)2SiCl+CF3SO3H(CH3)2SiOSO2CF3+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{(CH}_3\text{)}_2\text{SiOSO}_2\text{CF}_3 + \text{HCl} (CH3​)2​SiCl+CF3​SO3​H→(CH3​)2​SiOSO2​CF3​+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: (Trifluoromethanesulfonyloxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonyloxy group.

    Reduction Reactions: It can be reduced to form dimethylsilane derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state silicon compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, which can attack the silicon center.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Reduction Products: Dimethylsilane and its derivatives.

    Oxidation Products: Higher oxidation state silicon compounds.

Scientific Research Applications

(Trifluoromethanesulfonyloxy)dimethylsilane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Trifluoromethanesulfonyloxy)dimethylsilane involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the silicon center, displacing the trifluoromethanesulfonyloxy group. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

    Trimethylsilane: Another organosilicon compound with similar reactivity but different substituents.

    Trifluoromethanesulfonic Anhydride: A related compound used for introducing triflyl groups.

    Trifluoromethyltrimethylsilane: Used for trifluoromethylation reactions.

Uniqueness: (Trifluoromethanesulfonyloxy)dimethylsilane is unique due to its ability to introduce triflyl groups efficiently and its versatility in various chemical reactions. Its reactivity and stability make it a valuable reagent in both academic and industrial settings.

Properties

Molecular Formula

C3H6F3O3SSi

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C3H6F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h1-2H3

InChI Key

RLAKYNQQMKIBTK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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